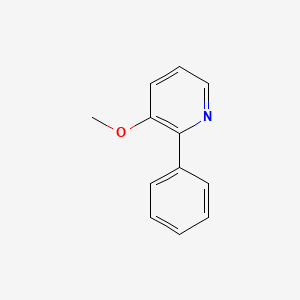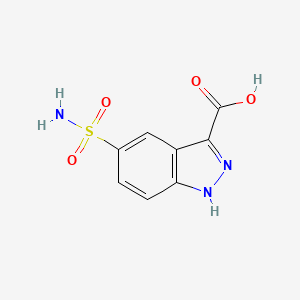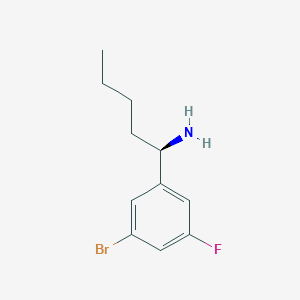
Ethyl 1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including ethyl 1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed synthesis and green chemistry approaches, such as the Friedländer approach using environmentally friendly conditions, is often preferred to minimize environmental impact and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Ethyl 1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Ethyl 1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.
Nalidixic Acid: An antibacterial agent effective against Gram-negative bacteria, used in the treatment of urinary tract infections.
Uniqueness
Its ability to undergo multiple chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
ethyl 1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h3-7H,2H2,1H3 |
Clé InChI |
JFWURCREFDQUTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)




![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)



